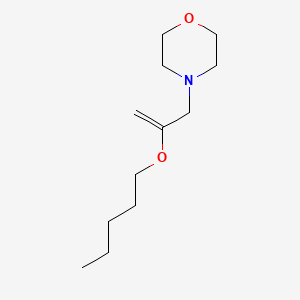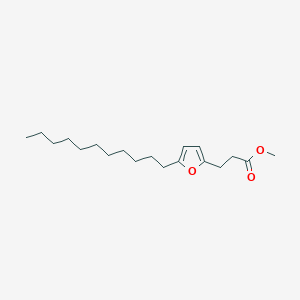
Propan-2-yl naphthalene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl naphthalene-2-sulfonate is an organic compound that belongs to the class of naphthalene sulfonates. It is characterized by the presence of a naphthalene ring substituted with a sulfonate group and a propan-2-yl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propan-2-yl naphthalene-2-sulfonate can be synthesized through several methods. One common approach involves the sulfonation of naphthalene followed by alkylation. The sulfonation reaction typically uses sulfuric acid or oleum as the sulfonating agent, and the reaction is carried out at elevated temperatures. The resulting naphthalene sulfonic acid is then subjected to alkylation using propan-2-yl halides under basic conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The sulfonation and alkylation reactions are optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of naphthalene sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of naphthalene derivatives with reduced sulfonate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents; often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Naphthalene sulfonic acid derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is employed in the study of enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is utilized in the production of dyes, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propan-2-yl naphthalene-2-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, while the naphthalene ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium diisopropylnaphthalene sulfonate
- Naphthalene-2-sulfonic acid
- Naphthalene-1-sulfonic acid
Uniqueness
Propan-2-yl naphthalene-2-sulfonate is unique due to the presence of the propan-2-yl group, which imparts distinct chemical and physical properties compared to other naphthalene sulfonates. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
67199-42-2 |
|---|---|
Molekularformel |
C13H14O3S |
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
propan-2-yl naphthalene-2-sulfonate |
InChI |
InChI=1S/C13H14O3S/c1-10(2)16-17(14,15)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3 |
InChI-Schlüssel |
YFEVAZJEFQKILO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


stannane](/img/structure/B14485260.png)



![1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B14485289.png)
![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)



![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)


![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)

